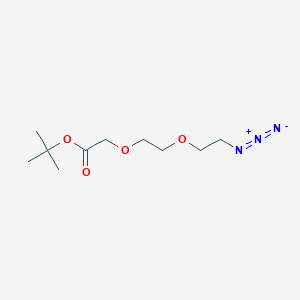

Azido-PEG2-CH2CO2tBu

Übersicht

Beschreibung

Azido-PEG2-CH2CO2tBu is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains an azide group and a tert-butyl ester. The hydrophilic PEG spacer in its structure increases its solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO) via click chemistry to yield a stable triazole linkage. The tert-butyl protected carboxyl group can be deprotected under acidic conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Azido-PEG2-CH2CO2tBu typically involves the following steps:

PEGylation: The process begins with the PEGylation of a suitable starting material to introduce the PEG spacer.

Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk PEGylation: Large quantities of the starting material are PEGylated using optimized reaction conditions to ensure high yield and purity.

Efficient Azidation: The azidation step is carried out using industrial-grade sodium azide and solvents to achieve the desired azide functionality.

Scalable Esterification: The esterification process is scaled up using industrial reactors and optimized conditions to produce large quantities of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Azido-PEG2-CH2CO2tBu undergoes several types of chemical reactions, including:

Click Chemistry: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages.

Deprotection: The tert-butyl ester group can be deprotected under acidic conditions to yield the free carboxyl group.

Common Reagents and Conditions

Click Chemistry: Common reagents include alkynes, BCN, and DBCO. The reaction is typically carried out in the presence of a copper catalyst under mild conditions.

Deprotection: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the tert-butyl protecting group.

Major Products Formed

Triazole Linkages: The reaction with alkynes, BCN, and DBCO yields stable triazole linkages.

Free Carboxyl Group: Deprotection of the tert-butyl ester yields the free carboxyl group.

Wissenschaftliche Forschungsanwendungen

Azido-PEG2-CH2CO2tBu has a wide range of applications in scientific research, including:

Chemistry: It is used in click chemistry reactions to form stable triazole linkages, which are valuable in the synthesis of complex molecules.

Biology: The compound is used in bioconjugation reactions to label biomolecules with fluorescent tags or other functional groups.

Medicine: It is employed in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.

Wirkmechanismus

The mechanism of action of Azido-PEG2-CH2CO2tBu involves its ability to undergo click chemistry reactions. The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for bioconjugation and other applications. The tert-butyl ester group can be deprotected under acidic conditions to yield the free carboxyl group, which can further react with other functional groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

8-Azido-3,6-dioxaoctanoic acid tert-butyl ester: This compound is similar to Azido-PEG2-CH2CO2tBu and is used in similar applications.

Azido-PEG2-CH2CO2-t-Bu: Another similar compound with the same functional groups and applications.

Uniqueness

This compound is unique due to its specific combination of an azide group and a tert-butyl ester, along with the PEG spacer that enhances its solubility in aqueous media. This combination makes it highly versatile for various applications in chemistry, biology, medicine, and industry .

Biologische Aktivität

Azido-PEG2-CH2CO2tBu is a compound that has garnered attention in the fields of bioconjugation and drug delivery due to its unique properties and biological activities. This article delves into its structure, mechanism of action, applications, and relevant research findings.

Structure and Properties

This compound contains a polyethylene glycol (PEG) moiety that enhances solubility and biocompatibility. The azide group allows for click chemistry reactions, particularly with alkyne-functionalized molecules, facilitating the formation of stable triazole linkages. The tBu (tert-butyl) ester group is often used to protect the carboxylic acid functionality during synthesis and can be hydrolyzed to release the active acid form in biological environments.

The biological activity of this compound primarily stems from its ability to participate in click chemistry. The azide group reacts with alkynes under mild conditions to form triazoles, which are stable and can be used for various bioconjugation applications. This reaction is highly efficient, producing minimal side products, making it ideal for linking biomolecules without compromising their activity.

Applications

- Bioconjugation : this compound is widely used to link proteins, peptides, or nucleic acids with minimal impact on their biological functions. This property is crucial in creating targeted therapeutics and diagnostics.

- Drug Delivery : The PEG component enhances the solubility and circulation time of drugs in the bloodstream, while the azide allows for site-specific conjugation to drug carriers or targeting moieties.

- Surface Modification : The compound can be employed to modify surfaces in biomedical devices to improve biocompatibility and reduce non-specific protein adsorption.

Case Studies

-

Antibody-Drug Conjugates (ADCs) :

Research has demonstrated that this compound can be effectively utilized in the development of ADCs. In a study involving HER2-targeted ADCs, the incorporation of Azido-PEG linkers resulted in enhanced therapeutic efficacy while maintaining specificity towards cancer cells . -

Cell Imaging :

In cell imaging studies, this compound was used to label live cells without disrupting cellular functions. The stable triazole bonds formed allowed for effective tracking of cellular processes over time .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

tert-butyl 2-[2-(2-azidoethoxy)ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O4/c1-10(2,3)17-9(14)8-16-7-6-15-5-4-12-13-11/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSLXAHQRLHPKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.